molecular formula C19H26O3 B045159 16alpha-Hydroxyandrostenedione CAS No. 63-02-5

16alpha-Hydroxyandrostenedione

Cat. No. B045159
CAS RN: 63-02-5
M. Wt: 302.4 g/mol
InChI Key: SSBCZTXGVMMZOT-NBBHSKLNSA-N
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Description

16alpha-Hydroxyandrostenedione (16α-OH-A4), also known as 16α-hydroxyandrost-4-ene-3,17-dione, is an endogenous and naturally occurring steroid and metabolic intermediate in the biosynthesis of estriol during pregnancy . It is produced from dehydroepiandrosterone (DHEA), which is converted into 16α-hydroxy-DHEA sulfate, then desulfated and aromatized into 16α-hydroxyestrone, and finally converted into estriol by 17β-hydroxysteroid dehydrogenase .


Synthesis Analysis

The synthesis of 16alpha-Hydroxyandrostenedione involves the conversion of dehydroepiandrosterone (DHEA) into 16α-hydroxy-DHEA sulfate. This is then desulfated and aromatized into 16α-hydroxyestrone, and finally converted into estriol by 17β-hydroxysteroid dehydrogenase .


Molecular Structure Analysis

The molecular formula of 16alpha-Hydroxyandrostenedione is C19H26O3 . The systematic IUPAC name is (2R,3aS,3bR,9aR,9bS,11aS)-2-Hydroxy-9a,11a-dimethyl-2,3,3a,4,5,8,9,9a,9b,10,11,11a-dodecahydro-1H-cyclopenta[a]phenanthrene-1,7(3bH)-dione .


Chemical Reactions Analysis

16alpha-Hydroxyandrostenedione is involved in the biosynthesis of estriol during pregnancy. It is produced from DHEA, which is converted into 16α-hydroxy-DHEA sulfate, then desulfated and aromatized into 16α-hydroxyestrone .


Physical And Chemical Properties Analysis

The molecular formula of 16alpha-Hydroxyandrostenedione is C19H26O3 and its molecular weight is 302.41 g/mol .

Scientific Research Applications

Synthesis and Chemical Applications

  • 16alpha-Hydroxyandrostenedione has been synthesized through improved chemical approaches, yielding significant quantities suitable for large-scale synthesis. This synthesis is crucial for the formation of estriol during pregnancy (Numazawa & Osawa, 1978).

Role in Estrogen Synthesis

  • This compound plays a pivotal role in the aromatization process in human placental microsomes, a critical step in estrogen synthesis. Research utilizing gas chromatography-mass spectrometry (GC-MS) has been instrumental in understanding this process and developing assays for aromatase activity (Numazawa, Yoshimura, & Nagaoka, 2001).

Metabolic and Pharmacological Studies

  • 16alpha-Hydroxyandrostenedione is also significant in studying the kinetics and inhibition of aromatase, an enzyme involved in steroid metabolism. Such studies are essential for understanding the enzyme's catalytic function and substrate specificity (Numazawa et al., 2003).
  • It has been identified in the serum of pregnant women, suggesting a potential role in pregnancy-related biochemical processes (Numazawa, Satoh, Nagaoka, Honjo, & Osawa, 2001).

Enzyme Reaction Probes

  • Derivatives of 16alpha-Hydroxyandrostenedione, such as 4Beta,5beta-epoxy derivatives, have been synthesized for use as mechanistic and catalytic probes in enzyme reactions, particularly those involving aromatase (Numazawa & Yoshimura, 2000).

Kinetic Analysis in Inhibition Studies

Impact on Liver Enzyme Activities

  • Research has indicated the potential for 16alpha-Hydroxyandrostenedione to influence liver enzyme activities, particularly in relation to aromatization processes in the human body (Canick & Ryan, 1976).

Nutritional and Endocrine Implications

  • There is evidence that the inhibition of aromatase, which involves 16alpha-Hydroxyandrostenedione, can have implications for nutritional and endocrine status, especially in pathological conditions like liver cirrhosis (Dasarathy et al., 2006).

properties

CAS RN

63-02-5

Product Name

16alpha-Hydroxyandrostenedione

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,16R)-16-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h9,13-16,21H,3-8,10H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1

InChI Key

SSBCZTXGVMMZOT-NBBHSKLNSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)O)C

Other CAS RN

63-02-5

physical_description

Solid

synonyms

16 alpha-hydroxyandrost-4-en-3,17-dione
16-hydroxyandrost-4-en-3,17-dione
16-hydroxyandrost-4-en-3,17-dione, (16alpha)-isomer
16-hydroxyandrost-4-en-3,17-dione, (16beta)-isomer
16alpha-hydroxyandrostenedione
16alpha-OHAD

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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